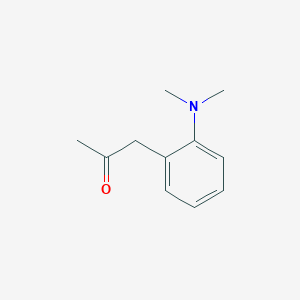

1-(2-(Dimethylamino)phenyl)propan-2-one

Description

1-(2-(Dimethylamino)phenyl)propan-2-one is a ketone derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the ortho position of the phenyl ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of psychoactive substances and anticonvulsant agents. Its structure combines aromatic and aliphatic ketone functionalities, making it a versatile precursor for reductive amination and other reactions.

Properties

CAS No. |

71089-12-8 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-[2-(dimethylamino)phenyl]propan-2-one |

InChI |

InChI=1S/C11H15NO/c1-9(13)8-10-6-4-5-7-11(10)12(2)3/h4-7H,8H2,1-3H3 |

InChI Key |

LARWDORZFQZJDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Dimethylamino)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(dimethylamino)benzene with propan-2-one under basic conditions. The reaction typically requires a strong base such as potassium carbonate and is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 1-(2-(Dimethylamino)phenyl)propan-2-one often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Reduction

The ketone group undergoes reduction to form the corresponding secondary alcohol. Standard reducing agents include:

-

Sodium borohydride (NaBH₄) in ethanol or methanol at room temperature .

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions .

Product : 1-(2-(Dimethylamino)phenyl)propan-2-ol.

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | Ethanol, room temperature | Secondary alcohol |

| LiAlH₄ | THF, reflux | Secondary alcohol |

Enolization

Under basic conditions, the ketone enolizes to form an enolate intermediate. This reaction is critical for subsequent nucleophilic alkylation or acylation:

-

Reagents : Strong bases like LDA (lithium diisopropylamide) in THF at low temperatures.

-

Outcome : Stabilized enolate intermediate, enabling further functionalization .

Metal-Catalyzed Reactions

While direct evidence for this compound is limited, analogous ketones participate in cross-coupling reactions using:

-

Palladium or nickel catalysts (e.g., bis(triphenylphosphine)nickel(II) dichloride) for aryl–aryl or aryl–alkyl coupling .

-

Ligands : Triphenylphosphine or other coordinating agents to enhance catalytic activity .

Amine Reactivity

The dimethylamino group, though tertiary and less nucleophilic, may participate in:

-

Quaternization : Reaction with alkyl halides or acyl chlorides under basic conditions.

-

Oxidative Dehydrogenation : Conversion to imine intermediates under specific conditions, though not explicitly documented for this compound.

Comparison with Analogous Compounds

Limitations and Challenges

-

Stability : The ketone group may undergo degradation under harsh acidic or basic conditions.

-

Amine Reactivity : The tertiary dimethylamino group’s limited nucleophilicity restricts certain substitution reactions.

Scientific Research Applications

1-(2-(Dimethylamino)phenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Steric Hindrance : Bulky substituents (e.g., -SCH₃ in ) at the ortho position may impede reactions at the ketone group, whereas smaller groups like -OCH₃ () offer greater synthetic flexibility.

- Pharmacological Relevance: The dimethylamino group in the target compound is critical for CNS activity in analogs like substituted benzothiazepines, which exhibit anticonvulsant properties .

Physicochemical Properties

Solubility and Stability

- 1-(2-(Dimethylamino)phenyl)propan-2-one: Likely polar due to the dimethylamino group, enhancing solubility in organic solvents like chloroform or ethanol.

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one: Hydrophobic due to -CF₃, favoring solubility in non-polar solvents. Its stability under acidic conditions is demonstrated in fenfluramine synthesis via reductive amination .

- 1-[2-(Methylsulfanyl)phenyl]propan-2-one : Moderate polarity with a sulfur atom; prone to oxidation under strong oxidizing agents .

Spectral Data (NMR)

While NMR data for the target compound are absent, analogs such as 1-(2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one () show characteristic δ 1H NMR peaks at 2.1–3.5 ppm for ketone and aromatic protons, suggesting similar patterns for the dimethylamino derivative .

Biological Activity

1-(2-(Dimethylamino)phenyl)propan-2-one, also known as dimethylaminopropanone , is a compound with significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-(Dimethylamino)phenyl)propan-2-one can be represented as follows:

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- IUPAC Name : 1-(2-(Dimethylamino)phenyl)propan-2-one

This compound features a dimethylamino group attached to a phenyl ring, which is linked to a propanone moiety. The presence of the dimethylamino group is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Properties

Recent studies have indicated that 1-(2-(Dimethylamino)phenyl)propan-2-one exhibits anticancer activity . For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays showed that the compound inhibited cell proliferation in pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines.

| Cell Line | EC50 Value (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 7.3 ± 0.4 | Significant growth inhibition |

| Panc-1 | 10.2 ± 2.6 | Moderate growth inhibition |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

The mechanism by which 1-(2-(Dimethylamino)phenyl)propan-2-one exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Studies utilizing flow cytometry have shown increased apoptosis in treated cells compared to controls. Additionally, molecular docking studies indicate that the compound may interact with key proteins involved in cell survival pathways, such as Bcl-2 and caspases .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These results highlight its potential application in treating infections caused by multidrug-resistant bacteria .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers explored the efficacy of various derivatives of dimethylaminopropanone on cancer cell lines. The most potent derivative exhibited an EC50 value significantly lower than standard chemotherapeutic agents, suggesting enhanced selectivity and reduced side effects .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial properties of dimethylaminopropanone derivatives against clinical isolates of resistant bacteria. The results indicated that certain modifications to the structure increased potency against resistant strains, paving the way for new antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(dimethylamino)phenyl)propan-2-one, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-one) using ethylamine and a borohydride reducing agent. Reaction parameters such as solvent polarity (e.g., THF vs. methanol), temperature (0–25°C), and catalyst choice (e.g., NaBH4 vs. NaBH3CN) critically influence yield. For example, NaBH3CN in anhydrous THF at 0°C minimizes side reactions and enhances selectivity .

- Data Consideration : Monitor reaction progress via TLC or HPLC, and optimize purification using column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 1-(2-(dimethylamino)phenyl)propan-2-one?

- Methodology :

- 1H NMR : Identify the dimethylamino group (δ ~2.8–3.2 ppm, singlet for 6H) and aromatic protons (δ ~6.8–7.5 ppm, multiplet for phenyl). The carbonyl (C=O) absence in IR (no peak ~1700 cm⁻¹) confirms successful reductive amination.

- MS : Molecular ion peak ([M+H]+) should match the molecular weight (e.g., 191.27 g/mol).

- Validation : Compare spectral data with structurally similar compounds, such as (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, which exhibits analogous NMR shifts for the dimethylamino and aromatic moieties .

Advanced Research Questions

Q. How can computational chemistry (DFT, AIM theory) elucidate the electronic properties and reactivity of 1-(2-(dimethylamino)phenyl)propan-2-one?

- Methodology : Perform density functional theory (DFT) calculations to map electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. AIM theory can analyze bond critical points, particularly for the dimethylamino group’s interaction with the aromatic ring.

- Application : Studies on (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal that electron-donating groups (e.g., dimethylamino) enhance charge transfer, influencing reactivity in heterocyclic synthesis .

Q. What strategies resolve contradictions in biological activity data for derivatives of 1-(2-(dimethylamino)phenyl)propan-2-one?

- Methodology :

- Dose-Response Analysis : Use MTT assays to establish concentration-dependent antiproliferative effects, ensuring IC50 values are statistically validated across replicates.

- Structural-Activity Relationship (SAR) : Compare derivatives (e.g., fluorophenyl vs. methoxyphenyl analogs) to isolate functional group contributions. For example, ZX-42 (a dimethylaminoethyl-imidazolidinone derivative) showed efficacy in EML4-ALK-positive lung cancer cells via kinase inhibition .

- Data Reconciliation : Address variability by standardizing assay conditions (e.g., cell line passage number, serum concentration) and validating purity (>95% by HPLC).

Q. How can mechanistic studies (e.g., kinetic isotope effects, trapping experiments) clarify the reaction pathways in the synthesis of this compound?

- Methodology :

- Kinetic Isotope Effects (KIE) : Replace protons with deuterium at reactive sites (e.g., α-carbon of the ketone) to probe rate-determining steps.

- Trapping Intermediates : Use scavengers (e.g., TEMPO) to detect radical intermediates during reductive amination.

- Case Study : Similar approaches in fenfluramine synthesis identified imine intermediates as critical to product formation .

Safety and Compliance

Q. What safety protocols are essential for handling 1-(2-(dimethylamino)phenyl)propan-2-one, given its potential hazards?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation (S22 compliance) .

- Waste Disposal : Follow EPA guidelines for halogenated solvent disposal if used in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.